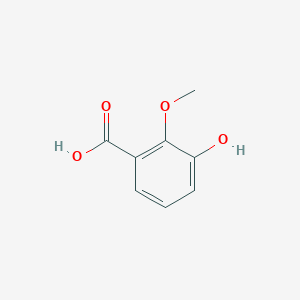

3-羟基-2-甲氧基苯甲酸

描述

3-Hydroxy-2-methoxybenzoic acid is a compound that can be related to various substituted benzoic acid derivatives. While the specific compound is not directly synthesized or analyzed in the provided papers, the research on similar compounds can offer insights into its properties and potential synthesis routes. For instance, compounds with methoxy and hydroxy substituents on a benzoic acid backbone have been synthesized and evaluated for their biological activities, such as inhibition of enzymes like catechol O-methyltransferase (COMT) .

Synthesis Analysis

The synthesis of related compounds often involves palladium-catalyzed cross-coupling reactions, phase-transfer conditions, or Wittig reactions . For example, a palladium-catalyzed reaction was used to synthesize hydroxybenzo[c]phenanthrene, a compound with a similar phenolic and aromatic structure . Additionally, the directed ortho-metalation of unprotected benzoic acids has been shown to be a useful method for regioselective synthesis of substituted benzoic acids, which could potentially be applied to the synthesis of 3-Hydroxy-2-methoxybenzoic acid .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within a molecule . The structure of these compounds can influence their physical properties and reactivity. For instance, Schiff base compounds related to hydroxybenzoic acids have been shown to adopt specific configurations that could be relevant to the structure of 3-Hydroxy-2-methoxybenzoic acid .

Chemical Reactions Analysis

The chemical reactivity of substituted benzoic acids can be influenced by the presence of electron-donating or electron-withdrawing groups. For example, the presence of a methoxy group can affect the reactivity of the compound in various chemical reactions, such as nitration, esterification, and hydrolysis . The hydroxylation and demethoxylation of methoxybenzoic acids by OH-radicals have been studied, which is relevant to understanding the potential chemical reactions involving 3-Hydroxy-2-methoxybenzoic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of substituted benzoic acids are determined by their molecular structure. The presence of hydroxy and methoxy groups can affect properties such as solubility, boiling point, and acidity. For example, the hydroxylation of methoxybenzoic acids can significantly alter their solubility and reactivity . The crystal packing structure can also influence the fluorescence emissions in the solid state, as observed in methoxy-substituted hydroxyphenylbenzimidazole isomers .

科学研究应用

抗氧化和抗炎应用

香草酸表现出显着的抗氧化和抗炎活性,已得到广泛研究。其清除自由基、抑制氧化应激和调节炎症途径的能力表明在管理与氧化应激和炎症相关的疾病中具有潜在的治疗应用。研究强调了其通过调节关键信号通路来减轻炎症反应的作用,从而为治疗各种炎症相关疾病提供了一种有希望的方法 (白等人,2020 年)。

环境修复

有趣的是,香草酸及其衍生物已被探索用于环境应用,特别是在污染处理中。利用氧化还原酶与香草酸等氧化还原介质结合,对污染物进行酶促降解,显示出在修复废水和被合成染料和其他有机污染物污染的土壤方面的前景。这种方法突出了香草酸在提高生物修复过程效率方面的潜力,为环境污染控制提供了可持续的解决方案 (侯赛因和侯赛因,2007 年)。

药理学见解

香草酸的药理特性,包括其神经保护作用,特别令人感兴趣。研究表明其在减轻氧化应激诱导的神经变性方面的潜力,为其在神经退行性疾病管理中的应用提供了理论依据。香草酸多样的药理活性,加上其在各种动物实验和临床试验中良好的安全性,突出了其作为候选药物在医学应用中进一步研究和开发的潜力 (英戈尔等人,2021 年)。

作用机制

Target of Action

The primary target of 3-Hydroxy-2-methoxybenzoic acid is the FcεRI signaling pathway in mast cells . Mast cells play a crucial role in immunoglobulin (Ig) E-mediated allergic reactions such as asthma, atopic dermatitis, and rhinitis .

Mode of Action

3-Hydroxy-2-methoxybenzoic acid interacts with its targets by modulating the FcεRI signaling pathway . It attenuates mast cell-mediated allergic reactions by decreasing the intracellular free calcium level, which inhibits degranulation of mast cells . It also suppresses the expression of pro-inflammatory cytokines TNF-α and IL-4 .

Biochemical Pathways

The compound affects the FcεRI signaling pathway, leading to downstream effects such as the suppression of mast cell degranulation and the expression of pro-inflammatory cytokines . This results in the attenuation of allergic reactions mediated by mast cells .

Pharmacokinetics

It is known that the compound has a molecular weight of 16815 and a melting point of 147-150°C . These properties may influence its bioavailability.

Result of Action

The molecular and cellular effects of 3-Hydroxy-2-methoxybenzoic acid’s action include the suppression of mast cell degranulation and the expression of pro-inflammatory cytokines . This leads to the attenuation of mast cell-mediated allergic reactions .

Action Environment

It is known that the compound forms explosive mixtures with air on intense heating , suggesting that its stability and efficacy could be affected by temperature and other environmental conditions.

安全和危害

The safety data sheet for a similar compound, 2-Methoxybenzoic acid, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye damage, and specific target organ toxicity through prolonged or repeated exposure if inhaled .

属性

IUPAC Name |

3-hydroxy-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4,9H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSMHCSBCMFQGAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90540687 | |

| Record name | 3-Hydroxy-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90540687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-2-methoxybenzoic acid | |

CAS RN |

2169-28-0 | |

| Record name | 3-Hydroxy-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90540687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-(3-Fluorophenyl)cyclopentyl]methanamine](/img/structure/B1340284.png)